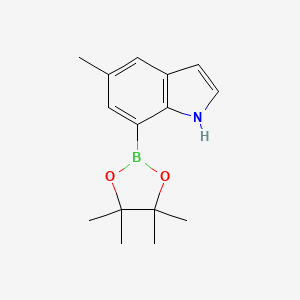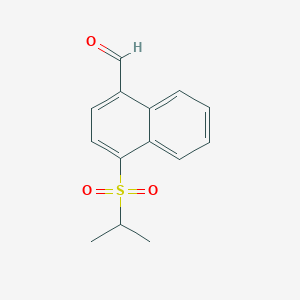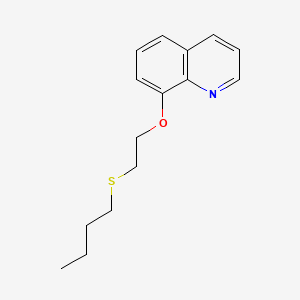![molecular formula C15H17NO3 B11856295 Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate is a complex organic compound belonging to the indole family Indoles are prominent in natural and synthetic products of biological and pharmaceutical importance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is typically carried out under microwave irradiation to achieve short reaction times and high yields .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the process. The Fischer indolisation–N-alkylation approach is particularly suitable for industrial applications due to its robustness and minimal by-product formation .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce hydrogenated indole derivatives .
Aplicaciones Científicas De Investigación
Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of various heterocycles and polymers.
Biology: The compound is used in the study of cell biology and as a probe for biological assays.
Industry: The compound is utilized in the production of materials with energy storage and biomedical applications
Mecanismo De Acción
The mechanism of action of ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxylate: Another indole derivative with similar chemical properties.
Ethyl indole-2-carboxylate: Shares structural similarities but differs in functional groups.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core
Uniqueness
Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate is unique due to its specific substitution pattern and the presence of the tetrahydrocyclopenta ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-3-19-15(17)12-8-11-13(18-2)7-9-5-4-6-10(9)14(11)16-12/h7-8,16H,3-6H2,1-2H3 |
Clave InChI |
QLFZMOHIMSKLMK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C3CCCC3=C2N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)


![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)

![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)


![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B11856264.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)


